N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine-substituted phenyl ring through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the Morpholine-Substituted Phenyl Intermediate: 4-nitrobenzaldehyde is reacted with morpholine in the presence of a reducing agent like sodium borohydride to yield 4-(morpholin-4-yl)benzaldehyde.
Condensation Reaction: The final step involves the condensation of 4-benzyloxybenzaldehyde with 4-(morpholin-4-yl)benzaldehyde in the presence of an acid catalyst to form (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to a conformational change that modulates the target’s activity. This interaction can result in the inhibition or activation of the target, depending on the nature of the binding and the target’s role in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(METHOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE
- (E)-1-[4-(ETHOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE
- (E)-1-[4-(PROPYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propyloxy analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-2-4-21(5-3-1)19-28-24-12-6-20(7-13-24)18-25-22-8-10-23(11-9-22)26-14-16-27-17-15-26/h1-13,18H,14-17,19H2 |
InChI Key |
BLUDIFJLNHCQII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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